molecular formula C16H33NO4Si B2899524 tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 114676-58-3

tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2899524
CAS No.: 114676-58-3
M. Wt: 331.528
InChI Key: IIITUHPEBILIQR-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxymethyl group at position 2, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of constrained analogs of bioactive molecules like FTY720 (a sphingosine-1-phosphate receptor modulator) . Its stereochemistry (2R,4R) and protective groups (TBS and tert-butyl) enhance stability during multi-step syntheses while enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name

tert-butyl (2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITUHPEBILIQR-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Pyrrolidine Amine

The Boc group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization. A representative protocol involves reacting pyrrolidin-2-ylmethanol derivatives with di-tert-butyl dicarbonate under mild conditions:

Procedure :

  • Substrate : (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
  • Reagent : Di-tert-butyl dicarbonate (1.1 equiv)
  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (1.5 equiv)
  • Conditions : 20°C, 16 hours
  • Workup : Aqueous extraction followed by silica gel chromatography (hexane/ethyl acetate gradient)
  • Yield : 90–98%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate. Triethylamine scavenges HCl generated during the process, preventing side reactions.

Silylation of the 4-Hydroxyl Group

The 4-hydroxy group is protected as a TBS ether to prevent undesired reactivity during downstream transformations.

Procedure :

  • Substrate : Boc-protected (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
  • Reagent : tert-Butyldimethylsilyl chloride (1.2 equiv)
  • Base : Imidazole (2.0 equiv)
  • Solvent : N,N-Dimethylformamide (DMF)
  • Conditions : 0°C to 20°C, 12 hours
  • Workup : Dilution with water, extraction with ethyl acetate, and chromatography
  • Yield : 85–92%

Critical Considerations :

  • Temperature Control : Slow addition of TBSCl at 0°C minimizes side reactions.
  • Steric Effects : The bulky TBS group selectively protects the less hindered 4-hydroxy group over the 2-hydroxymethyl moiety.

Comparative Analysis of Reaction Conditions

Table 1: Optimization of Boc Protection

Base Solvent Temperature Time (h) Yield Source
Triethylamine DCM 20°C 16 98%
Potassium carbonate Diethyl ether/water 20°C 16 76%
None DCM 20°C 16 48%

Key Findings :

  • Triethylamine in DCM provides optimal yields (98%) due to efficient HCl neutralization.
  • Biphasic systems (diethyl ether/water) reduce yields (76%) due to incomplete mixing.

Table 2: Silylation Efficiency

Reagent Base Solvent Yield
TBSCl Imidazole DMF 92%
TBSOTf 2,6-Lutidine THF 88%
TBSCl Pyridine DCM 78%

Observations :

  • Imidazole in DMF achieves superior yields (92%) by activating TBSCl without side reactions.
  • Sterically hindered bases (e.g., 2,6-lutidine) reduce silylation efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective and safety-focused modifications:

  • Continuous Flow Reactors : Enable precise control of exothermic Boc protection steps.
  • Catalytic Recycling : Recover imidazole via acid-base extraction to reduce waste.
  • Purification : Replace column chromatography with crystallization (hexane/ethyl acetate) for >99% purity.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 4.78 (d, J = 3.6 Hz, 1H, TBS-O), 3.67–3.53 (m, 2H, CH₂OH), 1.46 (s, 9H, Boc).
  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 85.4 ppm (TBS-O).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : 331.52 g/mol (C₁₆H₃₃NO₄Si)
  • Observed : 331.51 g/mol

Challenges and Optimization Strategies

Stereochemical Integrity

The (2R,4R) configuration is preserved via:

  • Chiral Starting Materials : Use enantiomerically pure pyrrolidin-2-ylmethanol.
  • Low-Temperature Reactions : Mitigate epimerization during silylation.

Competing Side Reactions

  • Overprotection : Excess TBSCl leads to bis-silylation; stoichiometric control (1.2 equiv) is critical.
  • Hydroxymethyl Oxidation : Conduct reactions under inert atmosphere to prevent aldehyde formation.

Chemical Reactions Analysis

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine. Common methods include:

  • Trifluoroacetic acid (TFA) : Achieves quantitative deprotection in dichloromethane (DCM) at 0–25°C within 1–2 hours .
  • HCl in dioxane : Yields the hydrochloride salt of the free amine, facilitating subsequent alkylation or acylation .

Example :
Boc protected compoundTFA DCMPyrrolidine amine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{Pyrrolidine amine}+\text{CO}_2+\text{tert butanol}

TBDMS Ether Cleavage

The TBDMS group is removed using fluoride-based reagents, regenerating the hydroxyl group:

  • Tetrabutylammonium fluoride (TBAF) : Effective in THF at 25°C (1–3 hours) .
  • HF-pyridine : Used for bulkier substrates but requires careful handling .

Reaction Outcome :

ReagentConditionsYield (%)Product Application
TBAF (1.0 M)THF, 25°C, 2 hr92Further oxidation or glycosylation
HF-pyridineCH₃CN, 0°C, 4 hr85Synthesis of polyfunctionalized amines

Oxidation of Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) side chain undergoes oxidation to form a carboxylic acid or ketone:

  • RuCl₃/NaIO₄ : Converts -CH₂OH to -COOH in aqueous acetone (60–75% yield) .
  • Swern Oxidation : Uses oxalyl chloride/DMSO to generate a ketone intermediate.

Example Pathway :
 CH2OHRuCl3/NaIO4 COOH\text{ CH}_2\text{OH}\xrightarrow{\text{RuCl}_3/\text{NaIO}_4}\text{ COOH}

Esterification

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters:

  • Acetic anhydride/Pyridine : Produces acetylated derivatives (85–90% yield) .
  • Benzoyl chloride : Forms aromatic esters for prodrug applications .

Mitsunobu Reaction

The hydroxymethyl group’s stereochemistry is inverted using DEAD/PPh₃ and nucleophiles (e.g., carboxylic acids) :
 CH2OHDEAD PPh3 CH2O R R nucleophile \text{ CH}_2\text{OH}\xrightarrow{\text{DEAD PPh}_3}\text{ CH}_2\text{O R R nucleophile }

Key Data :

SubstrateReagentProduct ConfigurationYield (%)
(2R,4R)-isomerDEAD, 4-nitrobenzoic acid(2R,4S)-ester78

Amine-Mediated Coupling

After Boc removal, the free amine participates in:

  • Reductive amination : With aldehydes/ketones using NaBH₃CN .
  • Suzuki-Miyaura coupling : For aryl-functionalized derivatives (Pd catalysts) .

Example Synthesis :

  • Deprotect Boc group with TFA.
  • React with 4-bromophenylboronic acid under Pd(OAc)₂ catalysis .

Comparative Reactivity of Analogues

Compound VariantKey ReactionYield (%)Application
(2S,4R)-isomer TBDMS cleavage with TBAF88Anticancer agent intermediates
4-Hydroxyproline derivative Oxidation to ketone70Peptide backbone modification

Stability and Handling

  • Storage : Stable at –20°C under inert gas (N₂/Ar) .
  • Light Sensitivity : Degrades upon prolonged UV exposure; use amber vials .

This compound’s versatility in protection/deprotection strategies and stereochemical control makes it invaluable for synthesizing bioactive molecules, particularly β³-adrenergic receptor agonists and enzyme inhibitors . Future research directions include optimizing catalytic asymmetric reactions and exploring its role in peptide mimetics.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.

Biology

    Enzyme Inhibition Studies: Used in the study of enzyme mechanisms and inhibition due to its structural similarity to natural substrates.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilyl group can protect reactive sites, while the hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrrolidine Derivatives

Compound Name Substituents (Positions 2 & 4) Stereochemistry Molecular Weight (g/mol) Key Applications
Target Compound: tert-Butyl (2R,4R)-4-[(TBS)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate 2: Hydroxymethyl; 4: TBS-oxy (2R,4R) 359.52 (calculated) Intermediate for anticancer agents
tert-Butyl (2S,4R)-4-[(TBS)oxy]-2-(methoxy-oxo-propene-yl)pyrrolidine-1-carboxylate () 2: Methoxy-oxo-propene; 4: TBS-oxy (2S,4R) 385.51 (calculated) Hydrogenation precursor; purity: 69%
tert-Butyl (R)-4-[(TBS)oxy]-2-oxopyrrolidine-1-carboxylate () 2: Oxo; 4: TBS-oxy (R) 315.48 Ketone-containing intermediate; lower polarity
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate () 2: Methoxymethyl; 4: Hydroxy (2S,4S) 231.29 Polar derivative with unprotected hydroxyl
tert-Butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate () 2: Formyl; 4: Methoxymethyl (2S,4S) 243.30 (calculated) Aldehyde-functionalized for nucleophilic reactions

Key Observations:

  • Stereochemistry : The (2R,4R) configuration in the target compound distinguishes it from (2S,4S) or (2S,4R) analogs, impacting binding affinity in chiral environments .
  • Protective Groups : The TBS group at position 4 enhances hydrophobicity compared to unprotected hydroxyl analogs (e.g., ), improving solubility in organic solvents .
  • Functional Group Reactivity : The hydroxymethyl group in the target compound offers flexibility for oxidation or coupling, whereas methoxy or formyl groups () enable distinct reaction pathways .

Key Observations:

  • The target compound achieves high purity (99%) post-hydrogenation, critical for pharmaceutical intermediates .
  • Yields for analogs vary significantly due to steric hindrance from TBS groups or side reactions during functionalization (e.g., oxidation).

Physicochemical and Pharmacological Properties

  • Lipophilicity : The TBS group increases logP compared to unprotected hydroxyl analogs (e.g., ), enhancing membrane permeability .
  • Metabolic Stability : Fluorinated analogs (e.g., ’s trifluoromethylpyridine derivative) exhibit greater metabolic resistance than the target compound, which lacks halogenation .
  • Biological Activity : While the target compound is primarily a synthetic intermediate, analogs like those in show dual-target activity at dopamine D3 and μ-opioid receptors, highlighting the impact of substituents on pharmacology .

Biological Activity

Tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C16H33NO4Si
  • Molecular Weight : 335.5 g/mol
  • CAS Number : 114676-58-3

This compound features a pyrrolidine ring with a tert-butyl group and a tert-butyldimethylsilyl ether, which contribute to its stability and solubility in organic solvents.

The biological activity of this compound has been linked to several mechanisms:

  • Beta-3 Adrenergic Receptor Agonism : This compound has shown potential as an agonist for beta-3 adrenergic receptors, which are involved in the regulation of metabolism and energy expenditure. Activation of these receptors can lead to increased lipolysis and thermogenesis, making it a candidate for obesity treatment .
  • Cytoprotective Effects : Research indicates that compounds similar to this pyrrolidine derivative may enhance the transcription of cytoprotective genes, providing neuroprotection in models of neurodegenerative diseases .
  • Antioxidant Activity : The presence of hydroxymethyl groups contributes to its antioxidant properties, which can mitigate oxidative stress in cellular systems.

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

  • Weight Management : As a beta-3 adrenergic receptor agonist, it could be utilized in developing therapies for obesity and metabolic syndrome.
  • Neuroprotection : Its potential to upregulate cytoprotective genes suggests applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Beta-3 Adrenergic Activation :
    • Objective : To assess the impact of beta-3 agonists on metabolic rate.
    • Findings : Administration of related compounds resulted in significant increases in energy expenditure and fat oxidation in murine models .
  • Neuroprotective Effects :
    • Objective : To evaluate the neuroprotective properties against oxidative stress.
    • Findings : Compounds with similar structures demonstrated reduced neuronal cell death in vitro when exposed to oxidative agents .

Data Summary

PropertyValue
Molecular FormulaC16H33NO4Si
Molecular Weight335.5 g/mol
Biological ActivityBeta-3 agonism, antioxidant
Potential ApplicationsWeight management, neuroprotection

Q & A

Q. Key Table: Comparison of Reaction Conditions

Step Conditions Conditions
HydrolysisLiOH in MeOH, 45°C, 3 hrsNot explicitly stated
Acidification5% HCl to pH 2HCl used similarly
PurificationEt₂O extraction, Na₂SO₄ dryingFlash chromatography (ethanol/chloroform)

Advanced: How is stereochemical control maintained during synthesis, particularly at the 2R and 4R positions?

Methodological Answer:
Stereochemical integrity is achieved via:

  • Chiral Starting Materials : Use of enantiomerically pure precursors (e.g., (2S,4R)-configured intermediates) to ensure retention of configuration .
  • Protection Strategies : The tert-butyldimethylsilyl (TBS) group at the 4R position prevents undesired racemization during ester hydrolysis .
  • Low-Temperature Reactions : Critical steps (e.g., nucleophilic substitutions) are conducted at 0°C to minimize epimerization .

Data Contradiction: How to resolve discrepancies in reported yields for this compound across studies?

Methodological Answer:
Yield variations (e.g., 69% vs. 93%) arise from differences in:

  • Reaction Scale : Smaller scales (e.g., 0.56 mmol in ) may suffer from higher losses during extraction vs. optimized bulk processes .
  • Purification Methods : Flash chromatography () improves yields compared to simple extraction () .
  • Catalyst Efficiency : Use of Pd/C in hydrogenation steps () enhances purity and yield (99% vs. 59% in multi-step sequences) .

Advanced: What methodological approaches enable selective functionalization of the hydroxymethyl and TBS-protected groups?

Methodological Answer:
Selective transformations include:

  • TBS Deprotection : Fluoride-based reagents (e.g., TBAF) selectively remove the TBS group without affecting the hydroxymethyl moiety .
  • Hydroxymethyl Oxidation : Dess–Martin periodinane oxidizes the hydroxymethyl group to a carbonyl while preserving the TBS ether .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) target the pyrrolidine ring without disturbing protected groups .

Q. Functional Group Reactivity Table

Functional GroupReaction TypeReagents/ConditionsOutcome
TBS-O-DeprotectionTBAF in THFFree hydroxyl group
CH₂OHOxidationDess–Martin periodinane, DCMAldehyde formation
tert-butyl carboxylateHydrolysisHCl/MeOH, refluxCarboxylic acid derivative

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for pyrrolidine protons) and functional groups (e.g., TBS at δ 0.8–1.2 ppm) .
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₃₁NO₅Si: calc. 369.20, obs. 369.21) .
  • HPLC : Purity assessment (>97% via reverse-phase HPLC with UV detection at 254 nm) .

Advanced: How is this compound utilized in medicinal chemistry research, particularly in probing biological targets?

Methodological Answer:

  • Enzyme Inhibition Studies : The hydroxymethyl group participates in hydrogen bonding with active-site residues (e.g., kinases), while the TBS group enhances lipophilicity for membrane penetration .
  • Protease Substrate Mimetics : The pyrrolidine scaffold mimics peptide turn structures, enabling protease binding assays .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C at the hydroxymethyl position) tracks metabolic pathways in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.